molecular formula C15H12FN3O2S B5811319 N-[(2-carbamoylphenyl)carbamothioyl]-3-fluorobenzamide

N-[(2-carbamoylphenyl)carbamothioyl]-3-fluorobenzamide

Cat. No.: B5811319
M. Wt: 317.3 g/mol
InChI Key: QFWSOHQXBDRCOQ-UHFFFAOYSA-N
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Description

N-[(2-carbamoylphenyl)carbamothioyl]-3-fluorobenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a carbamothioyl group attached to a benzamide structure, with a fluorine atom substituent on the benzene ring. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of N-[(2-carbamoylphenyl)carbamothioyl]-3-fluorobenzamide typically involves the reaction of 2-aminobenzamide with isothiocyanates under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final compound.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and high efficiency in the production process. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

N-[(2-carbamoylphenyl)carbamothioyl]-3-fluorobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the choice of oxidizing agent.

    Reduction: Reduction of the compound may lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used, and they can be further characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

N-[(2-carbamoylphenyl)carbamothioyl]-3-fluorobenzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its interactions with biological macromolecules can provide insights into the mechanisms of various biochemical processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent or as a treatment for other diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers or coatings, with enhanced properties. Its unique chemical structure can impart desirable characteristics to these materials, such as increased stability or improved performance.

Mechanism of Action

The mechanism of action of N-[(2-carbamoylphenyl)carbamothioyl]-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. Alternatively, it may bind to a receptor and modulate its activity, leading to changes in cellular signaling pathways.

The molecular targets and pathways involved in the compound’s mechanism of action are studied using various biochemical and biophysical techniques, including enzyme assays, receptor binding studies, and molecular modeling. These studies provide valuable information on the compound’s efficacy and potential therapeutic applications.

Comparison with Similar Compounds

N-[(2-carbamoylphenyl)carbamothioyl]-3-fluorobenzamide can be compared with other similar compounds, such as:

  • N-[(2-carbamoylphenyl)carbamothioyl]-3-methoxybenzamide
  • N-[(2-carbamoylphenyl)carbamothioyl]-2-chlorobenzamide
  • N-[(2-carbamoylphenyl)carbamothioyl]-3,4-dichlorobenzamide

These compounds share a similar core structure but differ in the substituents attached to the benzene ring. The presence of different substituents can significantly influence the compounds’ chemical reactivity, biological activity, and potential applications. For example, the fluorine atom in this compound may enhance its binding affinity to certain molecular targets compared to its analogs with different substituents.

Properties

IUPAC Name

2-[(3-fluorobenzoyl)carbamothioylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c16-10-5-3-4-9(8-10)14(21)19-15(22)18-12-7-2-1-6-11(12)13(17)20/h1-8H,(H2,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWSOHQXBDRCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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